Maleato de bromfeniramina

Descripción general

Descripción

El maleato de bromfeniramina es un antihistamínico de primera generación que pertenece a la clase de las alquilaminas. Se utiliza principalmente para tratar los síntomas asociados con las alergias, como los estornudos, la secreción nasal y los ojos llorosos o con picazón. Este compuesto funciona bloqueando la acción de la histamina, una sustancia en el cuerpo que causa los síntomas alérgicos .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Brompheniramine maleate is classified as an H1-receptor antagonist, which means it competes with histamine for binding sites on effector cells. This action helps to mitigate allergic responses such as vasodilation, increased vascular permeability, and mucus secretion in nasal tissues . It also exhibits anticholinergic properties, leading to drying effects that can relieve nasal congestion.

Clinical Applications

Brompheniramine maleate has several clinical applications:

- Allergic Rhinitis : It is commonly prescribed for the symptomatic relief of allergic rhinitis, helping to reduce sneezing, runny nose, and itching .

- Common Cold Symptoms : The drug is also indicated for alleviating symptoms associated with the common cold, such as nasal congestion and sneezing .

- Adjunct Therapy for Anaphylaxis : In some cases, brompheniramine maleate is used as an adjunctive treatment in anaphylaxis management, although it is not a primary treatment .

Research Findings and Efficacy

Numerous studies have evaluated the efficacy of brompheniramine maleate:

- A randomized controlled trial assessed its effectiveness in treating rhinovirus colds. Participants receiving brompheniramine (12 mg) reported lower nasal secretion weights and reduced total symptom scores compared to the placebo group. The results indicated significant symptom relief during the first few days post-infection .

- A systematic literature review highlighted its role in treating various allergic conditions and emphasized the need for further research into its safety and efficacy across different populations .

Case Studies

Case Study 1: Pediatric Use

A study evaluated the safety and efficacy of brompheniramine maleate in children and adolescents. The findings suggested that while effective in reducing allergy symptoms, careful monitoring for side effects such as sedation was necessary due to the drug's anticholinergic properties .

Case Study 2: Anaphylaxis Management

In clinical settings, brompheniramine maleate has been utilized as part of an emergency response for anaphylactic reactions. Although not a substitute for epinephrine, it can provide additional symptomatic relief when administered intramuscularly in specific formulations .

Adverse Effects

While brompheniramine maleate is effective, it is associated with several adverse effects:

Mecanismo De Acción

El maleato de bromfeniramina actúa como un antagonista de los receptores H1 de la histamina. Al bloquear estos receptores, evita que la histamina ejerza sus efectos, lo que reduce los síntomas alérgicos. Además, la bromfeniramina tiene acciones antimuscarínicas moderadas, que contribuyen a sus efectos sedantes .

Compuestos Similares:

Clorfeniramina: Similar en estructura, pero contiene un átomo de cloro en lugar de bromo.

Dexclorfeniramina: El isómero estereoisómero dextrorrotatorio de la clorfeniramina.

Triprolidina: Otro antihistamínico de primera generación con propiedades farmacológicas similares.

Singularidad: El this compound es único debido a su sustitución específica de bromo, que influye en sus propiedades farmacocinéticas y afinidad por la unión al receptor. Esto lo hace particularmente eficaz en ciertas formulaciones y aplicaciones terapéuticas .

Análisis Bioquímico

Biochemical Properties

Brompheniramine Maleate acts as an antagonist of the H1 histamine receptors . It competes with histamine for the H1 receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract, mitigating the effects of histamine on bronchial smooth muscle, capillaries, and gastrointestinal smooth muscle . This includes the alleviation of symptoms such as rhinitis (inflammation of the nasal mucous membranes), urticaria (hives), and other allergic symptoms .

Cellular Effects

Brompheniramine Maleate’s antagonistic action on H1 receptors helps reduce the effects of histamine on cells, thereby reducing symptoms of allergies . It may cause side effects such as drowsiness, sedation, dry mouth, dry throat, blurred vision, and increased heart rate due to its anticholinergic effects .

Molecular Mechanism

The molecular mechanism of Brompheniramine Maleate involves acting as an antagonist of histamine H1 receptors . It competes with histamine for these receptor sites, preventing histamine from binding and exerting its effects . This helps alleviate symptoms associated with allergies and the common cold .

Temporal Effects in Laboratory Settings

The temporal effects of Brompheniramine Maleate in laboratory settings can vary. The peak concentrations generally occur within 2–5 hours following oral administration . The duration of action varies from patient to patient .

Metabolic Pathways

Brompheniramine Maleate is metabolized by cytochrome P450 isoenzymes in the liver . The metabolism of Brompheniramine can be increased when combined with certain other substances .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del maleato de bromfeniramina típicamente implica la reacción de 4-bromobencil cianuro con amida de sodio y 2-cloropiridina para producir bromofenil-piridil acetonitrilo. Este intermedio se hace reaccionar luego con amida de sodio y cloruro de dimetilaminoetilo para producir bromfeniramina .

Métodos de Producción Industrial: La producción industrial del this compound implica rutas sintéticas similares, pero a una escala mayor. El proceso incluye pasos de purificación rigurosos para asegurar que el producto final cumpla con los estándares farmacéuticos. El compuesto a menudo se cristaliza a partir de disolventes como el metanol para alcanzar una alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: El maleato de bromfeniramina se somete a varias reacciones químicas, que incluyen:

Oxidación: La bromfeniramina puede oxidarse para formar los N-óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir la bromfeniramina en sus derivados de amina.

Sustitución: Las reacciones de sustitución de halógeno pueden reemplazar el átomo de bromo con otros halógenos o grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Los agentes reductores como el hidruro de litio y aluminio se utilizan a menudo.

Sustitución: Las reacciones de halogenación típicamente utilizan reactivos como cloro o yodo en condiciones controladas.

Productos Principales:

Oxidación: N-óxidos de bromfeniramina.

Reducción: Derivados de amina.

Sustitución: Derivados halogenados.

Comparación Con Compuestos Similares

Chlorpheniramine: Similar in structure but contains a chlorine atom instead of bromine.

Dexchlorpheniramine: The dextrorotary stereoisomer of chlorpheniramine.

Triprolidine: Another first-generation antihistamine with similar pharmacological properties.

Uniqueness: Brompheniramine maleate is unique due to its specific bromine substitution, which influences its pharmacokinetic properties and receptor binding affinity. This makes it particularly effective in certain formulations and therapeutic applications .

Actividad Biológica

Brompheniramine maleate is a first-generation antihistamine belonging to the alkylamine class, primarily used to treat allergic conditions and symptoms associated with the common cold. This compound exhibits significant biological activity through its mechanism of action as a histamine H1 receptor antagonist, providing relief from symptoms such as sneezing, runny nose, and itching. This article delves into the pharmacodynamics, clinical efficacy, side effects, and case studies related to brompheniramine maleate.

Brompheniramine functions by blocking histamine H1 receptors, which prevents the action of endogenous histamine—a key mediator in allergic responses. In addition to its antihistaminergic properties, brompheniramine also possesses moderate anticholinergic effects, which can lead to side effects such as drowsiness and dry mouth .

The following table summarizes the key pharmacological actions of brompheniramine:

| Action | Description |

|---|---|

| Histamine H1 Antagonism | Blocks histamine from binding to H1 receptors |

| Anticholinergic Effects | Inhibits acetylcholine at muscarinic receptors |

| Sedation | Causes drowsiness due to central nervous system effects |

Clinical Efficacy

Numerous studies have demonstrated the efficacy of brompheniramine maleate in treating symptoms associated with viral infections and allergic reactions. A notable randomized controlled trial assessed its effectiveness in treating rhinovirus colds. The study involved administering 12 mg of brompheniramine or a placebo to participants experiencing cold symptoms. Results indicated significant reductions in nasal secretion weights and symptom scores among those treated with brompheniramine compared to the placebo group:

| Day | Nasal Secretion Weight (g) | Rhinorrhea Score | Sneeze Count |

|---|---|---|---|

| 1 | 4.3 (Brompheniramine) vs 6.8 (Placebo) | 0.6 vs 0.8 | 1.8 vs 3.6 |

| 2 | 4.8 vs 7.7 | 0.5 vs 0.8 | 2.1 vs 5.1 |

| 3 | 3.3 vs 5.3 | 0.3 vs 0.5 | 1.3 vs 3.3 |

These findings suggest that brompheniramine significantly alleviates cold symptoms when administered early after the onset of illness .

Side Effects and Safety Profile

While brompheniramine is effective in symptom relief, it is associated with several side effects due to its anticholinergic properties:

- Common Side Effects : Drowsiness, dry mouth, blurred vision, and increased heart rate.

- Severe Reactions : Rarely, it may lead to confusion or cognitive impairment, particularly in elderly patients due to its anticholinergic burden .

The pharmacokinetics of brompheniramine indicate that it is well absorbed after oral administration and metabolized primarily in the liver via cytochrome P450 enzymes .

Case Studies

A review of literature highlights various case studies where brompheniramine was utilized effectively:

- Case Study on Allergic Rhinitis : A study involving patients with allergic rhinitis showed that treatment with brompheniramine resulted in significant improvements in nasal congestion and overall quality of life compared to placebo .

- Pediatric Use : In pediatric populations, careful dosing adjustments are necessary due to varying pharmacokinetic profiles; however, studies suggest that when dosed appropriately, brompheniramine can be effective for managing allergy symptoms in children .

Propiedades

Número CAS |

980-71-2 |

|---|---|

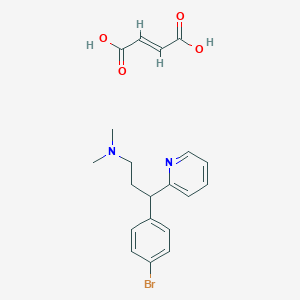

Fórmula molecular |

C20H23BrN2O4 |

Peso molecular |

435.3 g/mol |

Nombre IUPAC |

3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

Clave InChI |

SRGKFVAASLQVBO-WLHGVMLRSA-N |

SMILES |

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |

SMILES isomérico |

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O |

SMILES canónico |

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |

Apariencia |

Assay:≥95%A crystalline solid |

Key on ui other cas no. |

980-71-2 |

Pictogramas |

Irritant |

Números CAS relacionados |

86-22-6 (Parent) |

Sinónimos |

Brompheniramine Brompheniramine Maleate Brompheniramine Maleate (1:1) Chlorphed Dimetane Dimetane Ten Dimetane-Ten Dimetapp Allergy Maleate, Brompheniramine Oraminic 2 Oraminic-2 p Bromdylamine p-Bromdylamine para Bromdylamine para-Bromdylamine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.